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molecular formula C4H6Cl2N4 B8498963 4-Chloro-6-hydrazinylpyrimidine hydrochloride

4-Chloro-6-hydrazinylpyrimidine hydrochloride

Cat. No. B8498963
M. Wt: 181.02 g/mol
InChI Key: DEHJWXSRRIVRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223760B2

Procedure details

Hydrazine hydrate (0.89 ml, 0.92 g, 1.8 mmol) was added to 4,6-dichloropyrimidine (2.5 g, 1.7 mmol) in ethanol (25 ml) at 0° C. After stirring the reaction mixture at this temperature for 0.5 h, the precipitate which formed was collected and washed with ethanol to afford the title compound as a white solid; yield 1.5 g.
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:10]=[C:9](Cl)[N:8]=[CH:7][N:6]=1>C(O)C>[ClH:4].[Cl:4][C:5]1[CH:10]=[C:9]([NH:2][NH2:3])[N:8]=[CH:7][N:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.89 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at this temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.ClC1=NC=NC(=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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